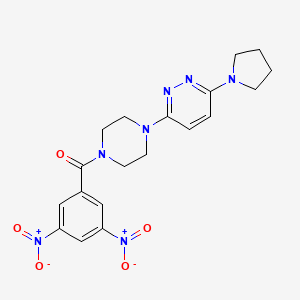

(3,5-Dinitrophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

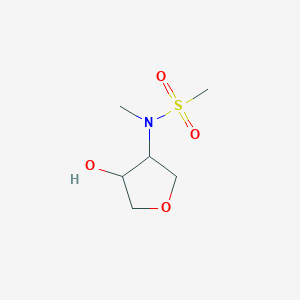

“(3,5-Dinitrophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is also known as CEP-26401 or Irdabisant . It is a potent histamine H3 receptor (H3R) antagonist/inverse agonist with drug-like properties . It has high affinity for H3R and has demonstrated potent antagonist and inverse agonist activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

One study focused on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, showcasing the importance of such compounds in therapeutic applications, particularly for type 2 diabetes. The research highlights the compound's absorption rates, metabolic pathways, and elimination processes, providing a foundation for understanding the biological interactions of similar molecules (Sharma et al., 2012).

Anticancer and Antituberculosis Studies

Another research effort synthesized piperazin-1-yl methanone derivatives to evaluate their in vitro anticancer and antituberculosis activities. This work underscores the potential of such compounds in addressing critical global health challenges, demonstrating significant activity against both cancer cells and Mycobacterium tuberculosis (Mallikarjuna et al., 2014).

Antimicrobial Activity

The development of new pyridine derivatives incorporating piperazin-1-yl methanone structures and their evaluation for antimicrobial activity were also explored. This research highlights the ongoing search for new antimicrobial agents in the face of rising drug resistance, providing insights into the structure-activity relationships that govern antimicrobial efficacy (Patel et al., 2011).

Molecular Interaction Studies

Investigations into the molecular interactions of certain antagonists with cannabinoid receptors shed light on the structural and functional dynamics of complex molecules, including those with piperazin-1-yl components. Such studies are crucial for designing targeted therapies with improved specificity and efficacy (Shim et al., 2002).

Mecanismo De Acción

Propiedades

IUPAC Name |

(3,5-dinitrophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O5/c27-19(14-11-15(25(28)29)13-16(12-14)26(30)31)24-9-7-23(8-10-24)18-4-3-17(20-21-18)22-5-1-2-6-22/h3-4,11-13H,1-2,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRIEOVVXGQLPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2770226.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2770227.png)

![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2770229.png)

![2-Chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide](/img/structure/B2770233.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(benzylthio)acetamide](/img/structure/B2770236.png)

![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide](/img/structure/B2770238.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2770246.png)